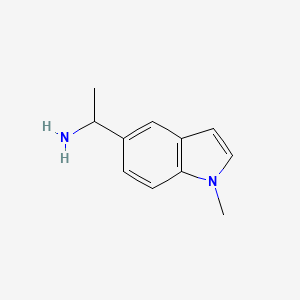

1-(1-Methyl-1H-indol-5-YL)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Methyl-1H-indol-5-YL)ethanamine, also known as 1H-Indole-5-methanamine, α,1-dimethyl-, is a chemical compound with the molecular formula C11H14N2 . Its CAS number is 1312949-64-6 .

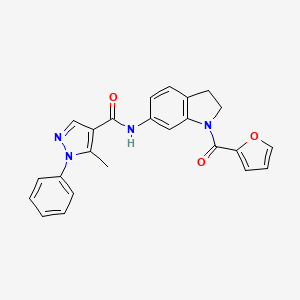

Molecular Structure Analysis

The molecular structure of 1-(1-Methyl-1H-indol-5-YL)ethanamine is represented by the linear formula C11H14N2 . The molecular weight of this compound is 174.25 .Physical And Chemical Properties Analysis

1-(1-Methyl-1H-indol-5-YL)ethanamine has a molecular weight of 174.25 . The InChI code for this compound is 1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-6H,7,11H2,1H3 .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Efficient Synthesis Methods : A method to synthesize N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines, metabolites of tryptans, demonstrates simplicity and efficiency in isolating N-desmethyltriptans derivatives as a free base (Mittapelli et al., 2009).

Potential in Treating Bacterial Resistance : Derivatives of 1-(1H-indol-3-yl)ethanamine showed promise in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, indicating a potential application in addressing antibiotic resistance (Héquet et al., 2014).

DNA Interaction and Anticancer Potential : Cu(II) complexes with tridentate ligands including 1-(1H-indol-3-yl)ethanamine derivatives showed good DNA binding propensity and demonstrated low toxicity for different cancer cell lines, suggesting potential in cancer research (Kumar et al., 2012).

Antimicrobial Activity : Novel derivatives synthesized from 2-(1H-indol-3-yl)ethanamine exhibited in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kumbhare et al., 2013).

Pharmaceutical and Medical Applications

Role in Monoamine Oxidase Inhibition : A new indole derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, was identified as a dual inhibitor of cholinesterase and monoamine oxidase, suggesting its utility in neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Antimicrobial and Antifungal Activities : Novel Schiff bases derived from 1-(1H-indol-3-yl)ethanamine showed significant antibacterial and antifungal activities, indicating their potential in treating microbial infections (Rajeswari & Santhi, 2019).

Receptor Binding and CNS Pharmacological Evaluation : Indole-derived thiourea compounds, including 2-(1H-indol-3-yl)ethylthiourea derivatives, showed binding affinities at serotonin receptors and demonstrated central nervous system pharmacological activities, indicating their potential in neuropsychiatric disorder treatments (Szulczyk et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1-methylindol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRVADOCRBAFDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(C=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methyl-1H-indol-5-YL)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione](/img/structure/B2372090.png)

![1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid](/img/structure/B2372095.png)

![2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2372106.png)

![N-(1-benzylpiperidin-4-yl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2372112.png)